molecular formula C21H17ClFN3O3S B2630901 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941943-42-6

5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2630901
CAS No.: 941943-42-6
M. Wt: 445.89
InChI Key: RWAGLEJDBCEYAF-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Pyridazine Ring Formation: The pyridazine ring is often constructed via cyclization reactions involving hydrazine derivatives and diketones.

    Substituent Introduction:

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the thiazolopyridazine core, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are common reducing agents.

Biological Activity

The compound 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClFN2O3S
  • Molecular Weight : 415.85 g/mol
  • CAS Number : 872594-58-6

The compound contains a thiazolo-pyridazine core structure, which is known to influence its biological activity. The presence of the 2-chloro-6-fluorobenzyl and 3,4-dimethoxyphenyl substituents enhances its pharmacological profile.

Antiviral Activity

Research has indicated that similar compounds with the 2-chloro-6-fluorobenzyl moiety exhibit significant antiviral properties, particularly against HIV-1. A study demonstrated that derivatives of this structure showed potent inhibition of HIV-1 replication in vitro, with IC50 values in the picomolar range against wild-type and mutant strains of the virus .

Cytotoxicity

In vitro studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, related derivatives were found to exhibit growth inhibition against L1210 mouse leukemia cells, suggesting potential applications in cancer therapy . The mechanism of action appears to involve the disruption of nucleic acid synthesis within the target cells.

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Viral Reverse Transcriptase : The compound may inhibit the reverse transcriptase enzyme, crucial for HIV replication.
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Cellular Signaling Pathways : The thiazolo-pyridazine scaffold may interact with specific cellular receptors or enzymes involved in disease progression.

Case Studies

StudyFindings
Demonstrated potent antiviral activity against HIV-1 with significant selectivity for viral over host cells.
Showed cytotoxic effects on L1210 mouse leukemia cells with IC50 values in the nanomolar range.
Investigated structural modifications leading to enhanced biological activity and specificity towards target enzymes.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3S/c1-11-24-19-20(30-11)18(12-7-8-16(28-2)17(9-12)29-3)25-26(21(19)27)10-13-14(22)5-4-6-15(13)23/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAGLEJDBCEYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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